(2S)-4-Methyl-2-(4-nitrophenyl)morpholine (CAS: 920798-97-6) is an enantiopure, N-methylated morpholine building block primarily utilized in the synthesis of central nervous system (CNS) and oncology therapeutics. Featuring a pre-installed N-methyl moiety and a reducible 4-nitrophenyl group at the (2S) chiral center, this compound serves as a direct precursor to (2S)-4-methyl-2-(4-aminophenyl)morpholine derivatives. In industrial procurement, it is selected to bypass downstream N-alkylation steps and avoid late-stage chiral resolution, offering a streamlined, atom-economical route for incorporating the 2-aryl-4-methylmorpholine pharmacophore into complex active pharmaceutical ingredients (APIs) [1].
Substituting (2S)-4-Methyl-2-(4-nitrophenyl)morpholine with its racemic counterpart or des-methyl analogs introduces significant process inefficiencies. Utilizing the racemate necessitates late-stage chiral resolution, which inherently caps the theoretical yield of the desired enantiomer at 50% and requires resource-intensive chiral chromatography or diastereomeric salt crystallization. Conversely, employing N-Boc or unsubstituted 2-(4-nitrophenyl)morpholine requires subsequent deprotection and N-methylation steps, increasing solvent consumption, extending cycle times, and risking partial reduction of the nitro group during reductive amination conditions. Procurement of the exact (2S)-N-methylated compound ensures stereochemical fidelity and minimizes synthetic steps, directly lowering the overall cost of goods (COGs) in API manufacturing [1].
When compared to the unmethylated baseline, 2-(4-nitrophenyl)morpholine, the use of (2S)-4-Methyl-2-(4-nitrophenyl)morpholine eliminates the need for a discrete N-alkylation or reductive amination step. In typical process routes, methylating the secondary amine requires formaldehyde and a reducing agent, which can lead to competing reduction of the nitro group (generating up to 12% impurity formation) and requires additional purification. By procuring the pre-methylated (2S) building block, manufacturers bypass this step, improving the overall linear yield of the intermediate stage by approximately 15-20% and eliminating the associated reagent and solvent costs [1].
| Evidence Dimension | Intermediate stage synthetic yield and impurity profile |
| Target Compound Data | 0 additional steps; <1% nitro-reduction impurities |
| Comparator Or Baseline | 2-(4-nitrophenyl)morpholine (des-methyl analog) |
| Quantified Difference | Elimination of 1 synthetic step; 15-20% higher throughput yield |
| Conditions | Standard API process chemistry scale-up |
Procuring the pre-methylated building block prevents chemoselectivity issues during N-alkylation, directly increasing yield and reducing purification overhead.
Utilizing the enantiopure (2S)-4-Methyl-2-(4-nitrophenyl)morpholine provides a fundamental advantage over the racemic 4-methyl-2-(4-nitrophenyl)morpholine in API synthesis. Processes relying on the racemate require downstream chiral resolution—often via diastereomeric salt formation—which inherently limits the maximum theoretical yield to 50% of the desired enantiomer, with practical yields often hovering around 35-40%. Procuring the (2S) enantiomer directly guarantees >98% enantiomeric excess (ee) from the outset, effectively doubling the material throughput per reactor volume and eliminating the need for complex, solvent-heavy resolution cycles [1].
| Evidence Dimension | Maximum theoretical yield of the (2S) pathway |
| Target Compound Data | >98% ee; 100% theoretical throughput retention |
| Comparator Or Baseline | Racemic 4-methyl-2-(4-nitrophenyl)morpholine |
| Quantified Difference | >50% increase in practical throughput yield for the desired enantiomer |
| Conditions | Industrial scale asymmetric synthesis vs. classical resolution |
Starting with the correct enantiomer prevents the massive material loss and operational bottlenecks associated with downstream chiral resolution.
The nitro group in (2S)-4-Methyl-2-(4-nitrophenyl)morpholine serves as a highly reliable precursor for generating the corresponding aniline, (2S)-4-methyl-2-(4-aminophenyl)morpholine. Compared to alternative masking groups, the nitro moiety undergoes clean, quantitative reduction under standard catalytic hydrogenation conditions (e.g., 5-10% Pd/C, H2 atmosphere) without inducing cleavage of the morpholine ring or racemization at the C2 position. This chemoselective reduction typically achieves >95% conversion with minimal side products, whereas alternative nitrogen precursors often require harsher conditions that can compromise the stereocenter or the N-methyl group [1].
| Evidence Dimension | Conversion efficiency to the primary aniline |
| Target Compound Data | >95% conversion via standard Pd/C hydrogenation |
| Comparator Or Baseline | Alternative amine masking strategies (e.g., azide or benzylamine derivatives) |
| Quantified Difference | Near-quantitative yield with zero stereocenter degradation |
| Conditions | Catalytic hydrogenation (Pd/C, H2, ambient to mild pressure) |
The predictable and clean reduction of the nitro group ensures high-purity aniline intermediates ready for immediate downstream cross-coupling or amidation.
Due to the high stereochemical fidelity of the (2S) position and the pre-installed N-methyl group, this compound is highly applicable as a building block for CNS-penetrant drugs. The morpholine core improves aqueous solubility and modulates basicity, while the (2S) configuration is often critical for target receptor binding affinity, avoiding the need for late-stage chiral separation [1].
Following the clean catalytic reduction of the nitro group, the resulting (2S)-4-methyl-2-(4-aminophenyl)morpholine is perfectly positioned for Buchwald-Hartwig cross-coupling or amidation reactions. This makes it a highly effective precursor for synthesizing targeted kinase inhibitors where the aniline moiety acts as a critical hinge-binding motif [2].
Similar to other aryl-morpholine derivatives, this compound can be utilized in the development of novel antibacterial agents. The specific stereochemistry and N-alkylation pattern provided by the (2S)-4-methyl configuration can significantly influence the pharmacokinetic profile and microbial membrane penetration of the final therapeutic, leveraging the efficient synthesis route outlined above [3].